1-(3-Methoxyphenyl)-2-methylpiperazine
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Overview
Description
1-(3-Methoxyphenyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with 2-chloromethylpiperazine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(3-Hydroxyphenyl)-2-methylpiperazine.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, leading to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: 1-(3-Hydroxyphenyl)-2-methylpiperazine
Reduction: Reduced derivatives of the piperazine ring
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Methoxyphenyl)-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular targets are still under investigation, but it is believed to affect serotonin and dopamine receptors, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the methyl group on the piperazine ring.
1-(4-Methoxyphenyl)-2-methylpiperazine: The methoxy group is positioned differently on the phenyl ring.
1-(3-Hydroxyphenyl)-2-methylpiperazine: The methoxy group is replaced with a hydroxyl group.
Uniqueness: 1-(3-Methoxyphenyl)-2-methylpiperazine is unique due to the specific positioning of the methoxy group and the methyl substitution on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
83949-40-0 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpiperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-9-13-6-7-14(10)11-4-3-5-12(8-11)15-2/h3-5,8,10,13H,6-7,9H2,1-2H3 |
InChI Key |
VIUHJEYRGSUXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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